

M1001: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: M1001

Cat. No.: B1675829

[Get Quote](#)

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the research chemical **M1001**, a weak agonist of Hypoxia-Inducible Factor-2 α (HIF-2 α).

M1001 has been identified as a modulator of the cellular response to hypoxia and has shown potential in preclinical models related to telomere protection. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of its signaling pathways and experimental workflows.

Core Properties and Mechanism of Action

M1001 is a small molecule that acts as a weak agonist for Hypoxia-Inducible Factor-2 α (HIF-2 α), a key transcription factor in the cellular response to low oxygen conditions.^[1] Its chemical name is 3-((2-(Pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide, with the molecular formula C₁₇H₁₇N₃O₂S and a molecular weight of 327.40 g/mol.^[2]

The primary mechanism of action of **M1001** involves its direct binding to the PAS-B domain of the HIF-2 α subunit.^{[1][3]} This interaction induces a conformational change in Tyr281 of the PAS-B domain, which in turn enhances the affinity and stability of the heterodimer formed between HIF-2 α and the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).^[3] The stabilized HIF-2 α /ARNT complex can then more effectively bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation.^[3]

Furthermore, **M1001** has been identified as an agonist of Endothelial PAS domain-containing protein 1 (EPAS1), which is another name for HIF-2 α . This activity has been linked to protective effects against bleomycin-induced pulmonary telomeric damage and senescence, suggesting a role in maintaining telomere stability.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for **M1001** in various experimental settings.

Parameter	Value	Cell Line / System	Assay	Reference
Binding Affinity (Kd)	667 nM	Purified HIF-2 α PAS-B domain	Microscale Thermophoresis (MST)	[1][3]
Effect on Gene Expression	Modest increase in HIF-2 target genes	786-O cells	Reporter Gene Assay	[1][3]
Effect on Protein-Protein Interaction	Reduces VHL binding to HIF-2 α	In vitro	Not specified	[1]
Effect on Heterodimerization	Enhances HIF-2 α /ARNT association	In vitro	TR-FRET	[3]

Key Experimental Protocols

Thermal Shift Binding Assay (Initial Screening)

This protocol was utilized for the initial high-throughput screening to identify compounds that bind to the HIF-2 α /ARNT complex.

- **Protein and Compound Preparation:** The HIF-2 α /ARNT protein complex is prepared at a concentration of 2 μ M. The screening compounds, including **M1001**, are prepared at a concentration of 20 μ M in a solution containing 0.1% DMSO.

- **Assay Plate Setup:** The assay is performed in 384-well plates. Each well contains the protein complex and a test compound.
- **Thermal Denaturation:** The plate is subjected to a temperature gradient using a LightCycler 480 instrument.
- **Data Acquisition:** The melting temperature (T_m) of the protein complex is measured in the presence and absence of the test compounds. An increase in T_m indicates compound binding and stabilization of the protein complex.

Microscale Thermophoresis (MST) for Binding Affinity (K_d)

This method was used to determine the binding affinity of **M1001** to the HIF-2 α PAS-B domain.

- **Protein Labeling:** The HIF-2 α PAS-B domain is fluorescently labeled.
- **Serial Dilution:** A series of dilutions of **M1001** are prepared.
- **Incubation:** The labeled protein is incubated with each dilution of **M1001** to allow binding to reach equilibrium.
- **MST Measurement:** The samples are loaded into capillaries, and the movement of the fluorescently labeled protein along a microscopic temperature gradient is measured.
- **Data Analysis:** The change in thermophoretic movement is plotted against the **M1001** concentration, and the dissociation constant (K_d) is calculated from the resulting binding curve.

Cell-Based HIF-2 Target Gene Expression Assay

This assay evaluates the functional effect of **M1001** on the transcriptional activity of HIF-2 α in a cellular context.

- **Cell Culture:** 786-O cells, which are known to have high HIF-2 α activity, are cultured under standard conditions.

- **Compound Treatment:** The cells are treated with **M1001** at a concentration of 10 μ M. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The cells are incubated for a sufficient period to allow for changes in gene expression.
- **RNA Extraction and qPCR:** Total RNA is extracted from the cells, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of known HIF-2 target genes (e.g., VEGFA, GLUT1).
- **Data Analysis:** The relative expression of the target genes in **M1001**-treated cells is compared to the vehicle-treated control cells.

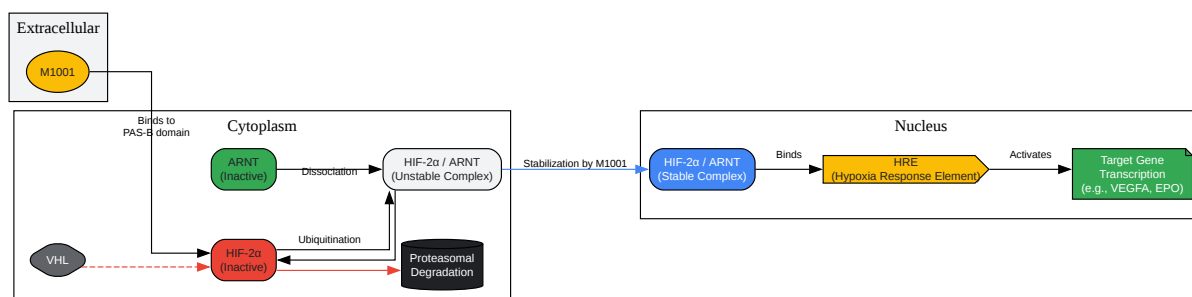
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Heterodimerization

This assay quantifies the effect of **M1001** on the interaction between HIF-2 α and ARNT.

- **Protein Labeling:** HIF-2 α and ARNT are labeled with a donor and an acceptor fluorophore for FRET, respectively.
- **Compound Treatment:** The labeled proteins are incubated with varying concentrations of **M1001**.
- **FRET Measurement:** The TR-FRET signal is measured, which is proportional to the proximity of the donor and acceptor fluorophores, and thus to the extent of HIF-2 α /ARNT heterodimerization.
- **Data Analysis:** The FRET signal is plotted against the **M1001** concentration to determine the dose-dependent effect on heterodimer formation.

Visualizations

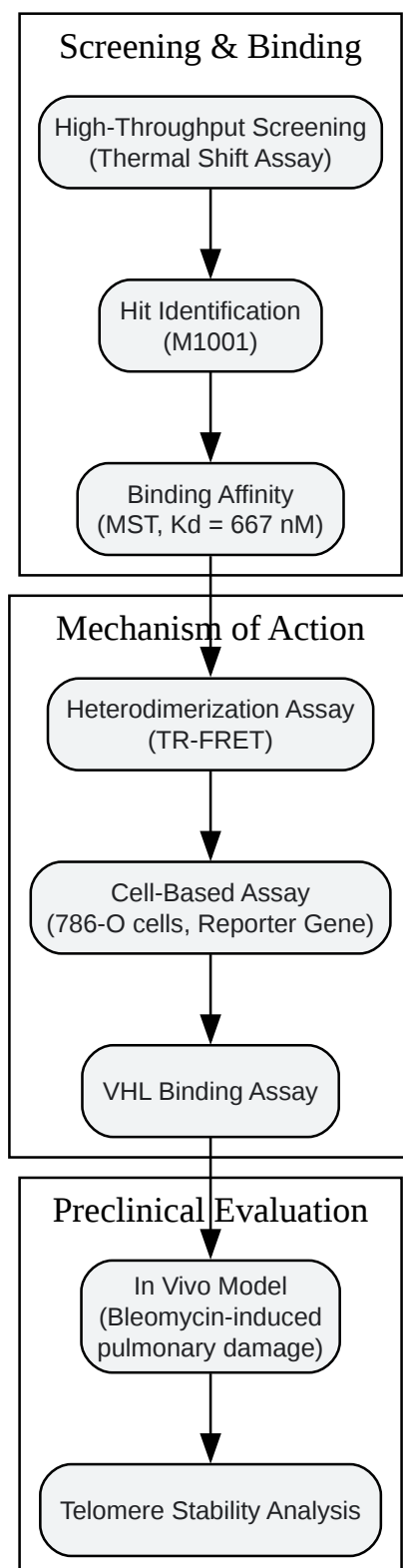
M1001 Mechanism of Action on HIF-2 α Pathway



[Click to download full resolution via product page](#)

Caption: **M1001** binds to HIF-2α, stabilizing the HIF-2α/ARNT complex and promoting target gene transcription.

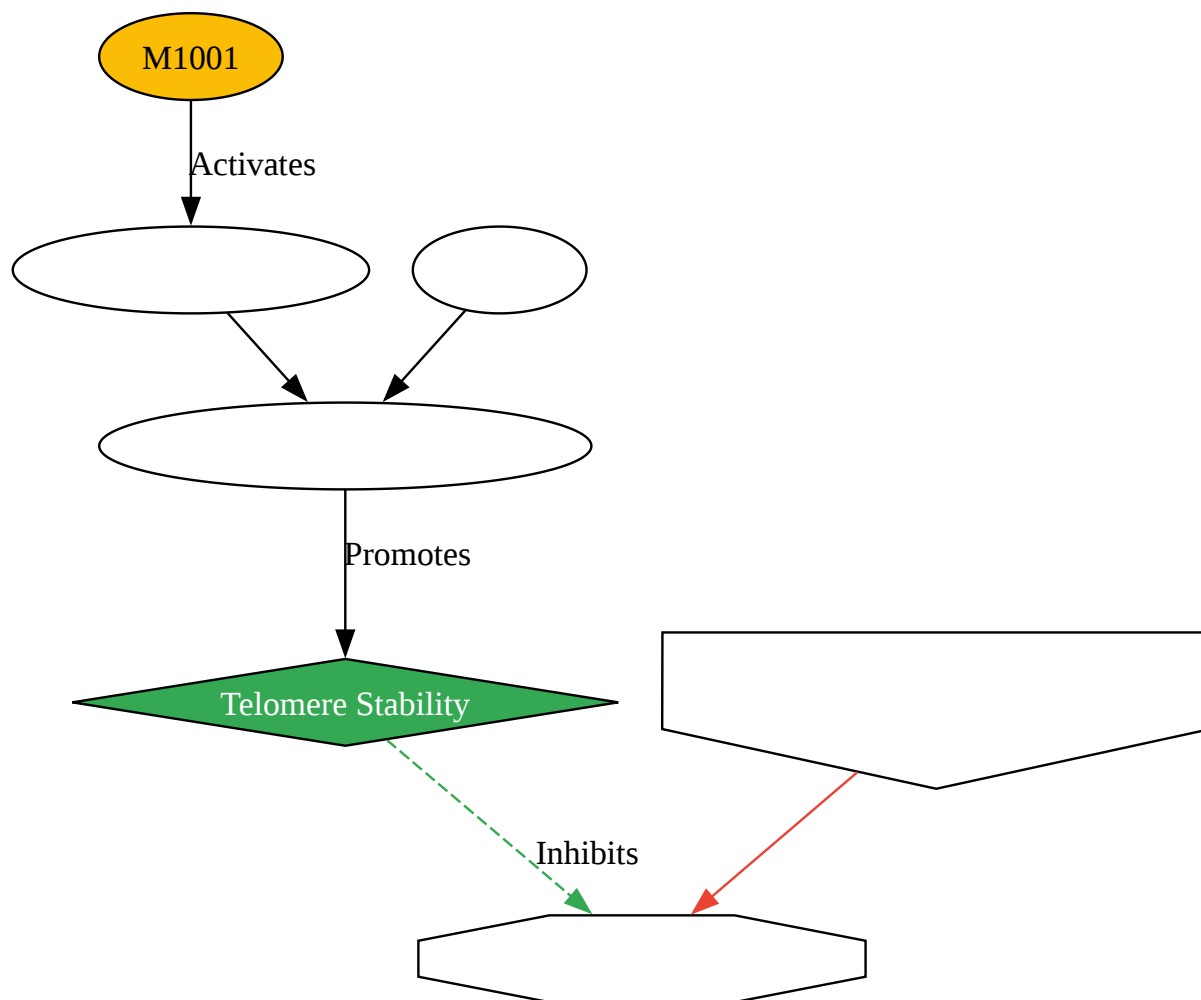
Experimental Workflow for M1001 Characterization



[Click to download full resolution via product page](#)

Caption: Workflow for the identification and characterization of **M1001** as a HIF-2 α agonist.

Proposed EPAS1 (HIF-2 α) Signaling in Telomere Protection



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. 3-((2-(Pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide [myskinrecipes.com]
- 3. youtube.com [youtube.com]
- To cite this document: BenchChem. [M1001: An In-Depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675829#understanding-m1001-as-a-research-chemical]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com